REACTION_CXSMILES
|
N1C2C(=CC=CC=2)N=CC=1.[N+:11]1([O-:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N+:14]([O-])=[CH:13][CH:12]=1.C(OO)(=O)C.C1(S([Cl:37])(=O)=O)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(OC(=O)C)(=O)C>[Cl:37][C:12]1[CH:13]=[N:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[N+:11]=1[O-:22] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=[N+](C2=CC=CC=C12)[O-])[O-]
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+]1(=CC=[N+](C2=CC=CC=C12)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
point of the product equals 241.5°-242°C.
|
Type
|
CUSTOM
|
Details
|
The yield obtained
|
Type
|
CUSTOM
|
Details
|
the greygreen solid obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=[N+](C2=CC=CC=C2N=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |